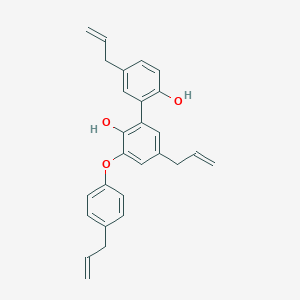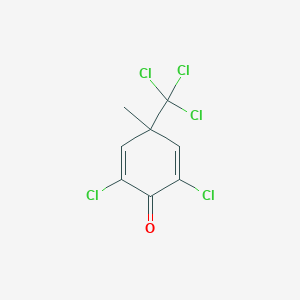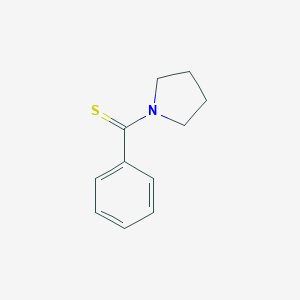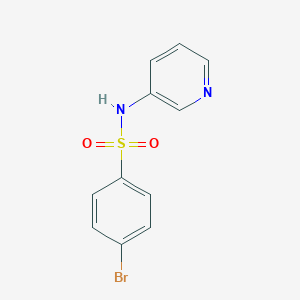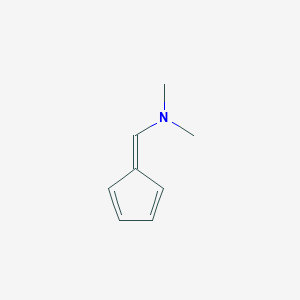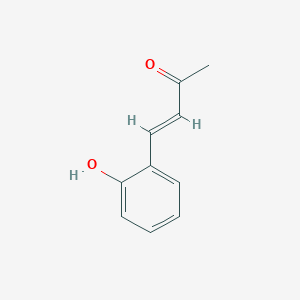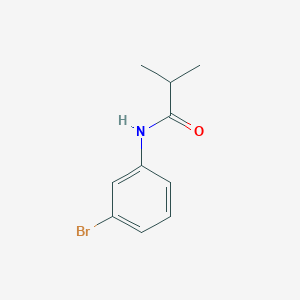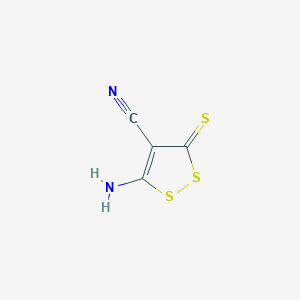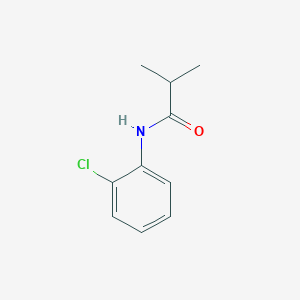
3,11,12,21-tetrahydro-1H-yohimban-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11,12,21-tetrahydro-1H-yohimban-14-one, also known as rauwolscine, is a natural alkaloid found in several plants, including Rauwolfia serpentina and Pausinystalia yohimbe. This compound has attracted attention due to its potential therapeutic properties, particularly in the treatment of various diseases and disorders.
Mécanisme D'action
Rauwolscine acts as an alpha-2 adrenergic receptor antagonist, which means it blocks the activity of these receptors in the body. This leads to an increase in the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological functions. Rauwolscine also has an affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Rauwolscine has been shown to have several biochemical and physiological effects. It can increase blood pressure and heart rate, which may have implications for its use in the treatment of hypotension. Rauwolscine has also been shown to have anxiolytic and antidepressant effects, possibly due to its activity on serotonin receptors. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have anti-cancer properties, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Rauwolscine has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it a cost-effective option for researchers. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been studied extensively, so there is a wealth of information available on its properties and potential therapeutic uses. However, there are also limitations to using 3,11,12,21-tetrahydro-1H-yohimban-14-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3,11,12,21-tetrahydro-1H-yohimban-14-one. One area of interest is its potential as an anti-cancer agent, as studies have shown promising results in this area. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one may have applications in the treatment of obesity, as it has been shown to have effects on adipose tissue metabolism. Further research is also needed to fully understand the mechanism of action of 3,11,12,21-tetrahydro-1H-yohimban-14-one and its potential therapeutic uses in various diseases and disorders.
Méthodes De Synthèse
Rauwolscine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the extraction of 3,11,12,21-tetrahydro-1H-yohimban-14-one from the bark of the Pausinystalia yohimbe tree, followed by purification using chromatography techniques. Alternatively, 3,11,12,21-tetrahydro-1H-yohimban-14-one can be synthesized chemically from yohimbine, another alkaloid found in the same plant.
Applications De Recherche Scientifique
Rauwolscine has been studied extensively for its potential therapeutic properties. Some of the areas of research include its effects on blood pressure, anxiety, depression, and sexual dysfunction. Rauwolscine has also been investigated for its potential as an anti-cancer agent and a treatment for obesity.
Propriétés
Numéro CAS |
39662-68-5 |
|---|---|
Nom du produit |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
InChI |
InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2 |
Clé InChI |
JFYGOKQVGRLDGO-UHFFFAOYSA-N |
SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
SMILES canonique |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Autres numéros CAS |
39662-68-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
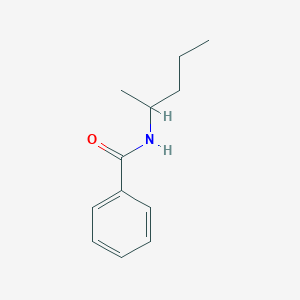
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
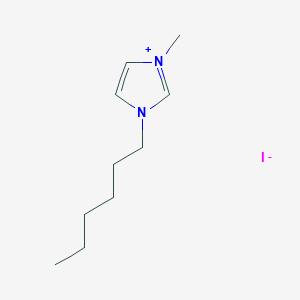
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
